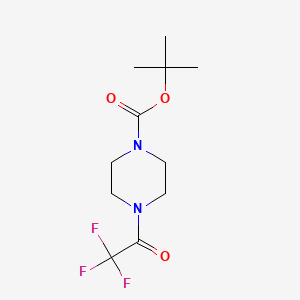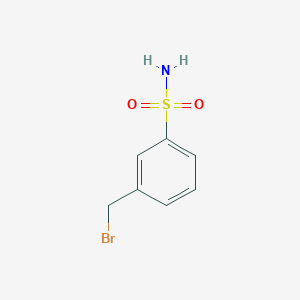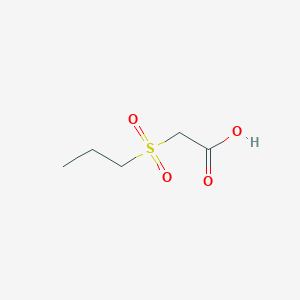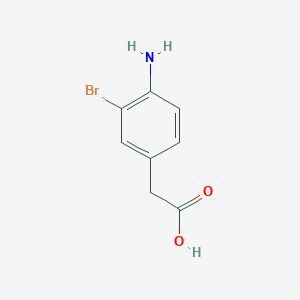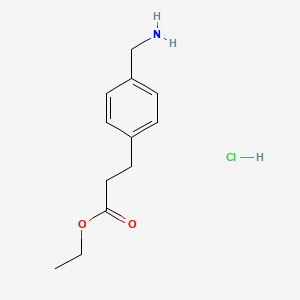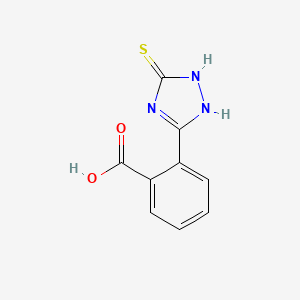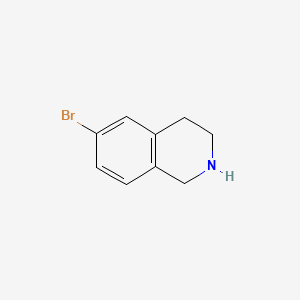
6-溴-1,2,3,4-四氢异喹啉
概述
描述
6-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds with potential biological activity. The presence of a bromine atom in the molecule can significantly alter its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of brominated tetrahydroisoquinolines has been explored through various methods. One approach involves the copper-catalyzed aerobic cyclization of tetrahydroisoquinolines with bromoketones and alkenes, which yields 5,6-dihydropyrrolo[2,1-a]isoquinolines under eco-friendly conditions and with a broad substrate scope . Another method includes the semi-synthesis of brominated tetrahydroisoquinolines from brominated tyrosine derivatives isolated from the red alga Rhodomela confervoides . Additionally, the Knorr synthesis has been adapted to produce 6-bromoquinolin-2(1H)-one, a related compound, through a condensation and cyclization sequence starting from bromoaniline . The Friedländer synthesis has also been employed to incorporate 6-bromoquinoline into novel chelating ligands .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines and related compounds has been elucidated using various spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . The crystal structures of some derivatives, such as 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline, have been studied by X-ray structure analysis, revealing the formation of associates through hydrogen bonding .
Chemical Reactions Analysis
Brominated tetrahydroisoquinolines can undergo a variety of chemical reactions due to the presence of the bromine atom, which serves as a good leaving group or can be substituted in further transformations. For instance, 6-bromoquinoline derivatives have been used to form biquinolines or alkynyl derivatives through dimerization or Sonogashira coupling, respectively . The reductive amination of Schiff's bases has been utilized to synthesize 6-bromo-1,2,3,4-tetrahydroisoquinoline , and bromo-4-iodoquinoline has been synthesized through a sequence of cyclization and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds are influenced by the bromine atom. The introduction of bromine can increase the density and molecular weight of the compound, affect its boiling and melting points, and alter its solubility in various solvents. The presence of bromine also impacts the compound's reactivity, making it amenable to nucleophilic substitution reactions and facilitating the formation of carbon-carbon and carbon-heteroatom bonds in synthetic applications. The optical properties of some brominated quinolines, such as their emission quantum yield, have been found to be unusually high, indicating potential applications in materials science .
科学研究应用
合成方法
6-溴-1,2,3,4-四氢异喹啉已通过各种方法合成。其中一种方法涉及通过对2-甲基芳基亚丙基-叔丁胺进行锂化,然后进行甲酰化、还原胺化反应,并在一个锅中去除氮上的叔丁基团合成7-溴-1,2,3,4-四氢异喹啉(Zlatoidský & Gabos, 2009)。此外,对6-溴-1,2,3,4-四氢异喹啉衍生物的高效选择性合成方法进行了探索,其中描述了用于生产合成有价值的衍生物的一锅法合成方法(Şahin等,2008)。
药理应用
研究还探讨了与6-溴-1,2,3,4-四氢异喹啉相关的化合物的药理潜力。一项研究调查了一系列合成的1-芳基四氢异喹啉生物碱衍生物的局部麻醉活性、急性毒性和结构-毒性关系,突出了医学应用的潜力(Azamatov et al., 2023)。
结构和化学性质
6-溴-1,2,3,4-四氢异喹啉及其衍生物的结构和化学性质也是研究的课题。例如,已确定了从异喹啉Reissert化合物中的C-4-溴-1-氰基-1,2,3,4-四氢异喹啉的立体化学,为分子结构和潜在化学反应提供了见解(Sugiura et al., 1997)。
有机合成中的应用
这种化合物还被用于合成各种有机分子。已开发了一种新颖的策略,用于催化不对称合成C1-手性1,2,3,4-四氢异喹啉和3,4-二氢四氢异喹啉,表明其在复杂有机合成中作为构建块的用途(Liu et al., 2015)。
安全和危害
作用机制
Target of Action
6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-Bromo-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), a class of compounds known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiqs, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiqs are known to influence various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c under an inert gas such as nitrogen or argon , which may suggest certain stability and storage requirements for maintaining its bioavailability.
Result of Action
As a derivative of THIQs, it may share some of the biological activities associated with this class of compounds, including potential activity against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound should be stored under an inert gas at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
属性
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGCPQHZSDBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579124 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
226942-29-6 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route described in the research for 6-Bromo-1,2,3,4-tetrahydroisoquinoline?
A1: The research presents a "convenient synthesis" [, ] of 6-Bromo-1,2,3,4-tetrahydroisoquinoline. This suggests the method offers advantages over previous approaches, potentially in terms of yield, cost-effectiveness, or simplified reaction steps. The use of readily available starting materials and a one-pot reductive amination procedure contributes to the convenience of this synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



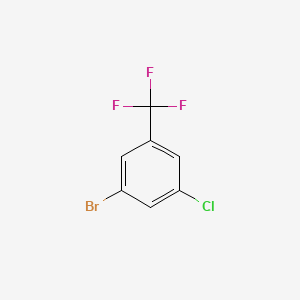

![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
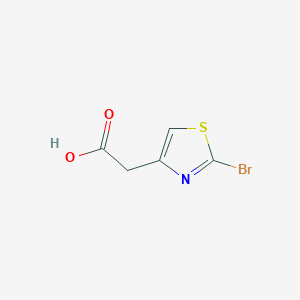
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)
